molecular formula C9H10BrNO3 B8432523 ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE

ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE

Cat. No.: B8432523
M. Wt: 260.08 g/mol
InChI Key: HGHNFNOPUOLUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring, an oxo group at the 2-position, and an ethyl acetate group attached to the nitrogen atom. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE typically involves the bromination of a pyridine derivative followed by esterification. One common method is:

    Bromination: Starting with 2-oxopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

    Esterification: The brominated product is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative.

Scientific Research Applications

ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxo group can participate in hydrogen bonding, halogen bonding, or other interactions that modulate the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-chloro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl (4-fluoro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a fluorine atom instead of bromine.

    Ethyl (4-iodo-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 2-(4-bromo-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C9H10BrNO3/c1-2-14-9(13)6-11-4-3-7(10)5-8(11)12/h3-5H,2,6H2,1H3

InChI Key

HGHNFNOPUOLUAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=CC1=O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g (28.7 mmol) of 4-bromopyridin-2(1H)-one and 5.3 g (31.6 mmol) of ethyl bromoacetate were reacted according to General Method 4B. Yield: 6.2 g (83% of theory)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One

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